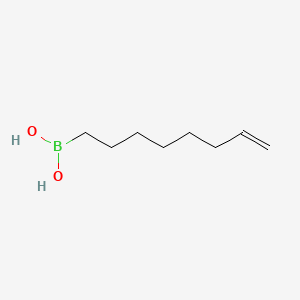

Oct-7-enylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oct-7-enylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to an octenyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound, with its unique structure, finds applications in various fields of chemistry and industry.

準備方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including Oct-7-enylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of an organolithium or Grignard reagent with a borate ester such as triisopropyl borate can yield the desired boronic acid . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

化学反応の分析

Types of Reactions: Oct-7-enylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of substrates.

Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst.

Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or ketones.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Amines and Alcohols: Formed from Chan-Lam coupling.

科学的研究の応用

Oct-7-enylboronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of Oct-7-enylboronic acid in various reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a boronate ester, which then undergoes transmetalation to form the desired carbon-carbon bond . The interaction with diols involves the formation of reversible covalent bonds, which is the basis for its use in sensing applications .

類似化合物との比較

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.

But-3-enylboronic Acid: Used in the synthesis of glucose-responsive hydrogels.

2-Acrylamidophenylboronic Acid: Used in the development of biosensors.

Uniqueness: Oct-7-enylboronic acid is unique due to its longer alkyl chain, which can impart different physical and chemical properties compared to shorter-chain boronic acids. This can influence its reactivity and the types of products formed in various reactions.

生物活性

Oct-7-enylboronic acid is a member of the boronic acid family, known for its unique chemical properties and biological activities. Boronic acids have garnered attention for their ability to form reversible covalent bonds with diols, making them valuable in various biomedical applications, including drug development and diagnostics. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications.

This compound is characterized by its vinyl group, which enhances its reactivity and stability compared to other boronic acids. Its structure allows for unique interactions with biological molecules, particularly in glucose sensing and enzyme inhibition.

1. Antioxidant Activity

Research indicates that boronic acids exhibit significant antioxidant properties. A recent study assessed the antioxidant capacity of a related boronic compound derived from quercetin, demonstrating high radical scavenging activity with IC50 values of 0.11 µg/mL for ABTS and 0.14 µg/mL for DPPH assays . While specific data on this compound is limited, its structural similarities suggest comparable antioxidant potential.

2. Antibacterial Activity

Boronic acids have been reported to possess antibacterial properties. In vitro studies have shown that certain boronic compounds can inhibit the growth of bacteria such as Escherichia coli, with effective concentrations around 6.50 mg/mL . The mechanism is thought to involve the disruption of bacterial cell wall synthesis or metabolic pathways.

3. Anticancer Activity

The anticancer potential of boronic acids has been a focus of research due to their ability to inhibit specific enzymes involved in cancer progression. For instance, a phenyl boronic acid derivative demonstrated a significant cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 of 18.76 µg/mL . While direct studies on this compound are scarce, its structural properties may confer similar anticancer effects.

4. Enzyme Inhibition

Boronic acids are known to inhibit enzymes such as serine proteases and glycosidases through the formation of covalent bonds with active site residues. The inhibition potency varies among different enzymes; for example, a related compound showed IC50 values of 115.63 µg/mL against acetylcholinesterase and 1.10 µg/mL against urease . These findings suggest that this compound could also exhibit enzyme inhibition characteristics.

The biological activity of this compound can be attributed to several mechanisms:

- Reversible Covalent Bonding : Boronic acids can form reversible covalent bonds with diols present in sugars and other biomolecules, influencing their biological interactions.

- Oxidative Stability : Modifications in the boron structure can enhance oxidative stability, allowing prolonged activity in biological systems .

- Hydrogel Formation : Boronic acids can be incorporated into hydrogels that respond to glucose levels, making them useful in drug delivery systems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Antioxidant Activity | High antioxidant capacity (IC50: 0.11 µg/mL) |

| Research Group A | Antibacterial Activity | Effective against E. coli (6.50 mg/mL) |

| Research Group B | Anticancer Activity | Cytotoxicity against MCF-7 (IC50: 18.76 µg/mL) |

| Research Group C | Enzyme Inhibition | Inhibition of acetylcholinesterase (IC50: 115.63 µg/mL) |

特性

IUPAC Name |

oct-7-enylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h2,10-11H,1,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZXPKHHIAAANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCC=C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681529 |

Source

|

| Record name | Oct-7-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198772-66-5 |

Source

|

| Record name | Oct-7-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。